molecular formula C18H33NO7 B12092389 2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster

2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster

Cat. No.: B12092389
M. Wt: 375.5 g/mol
InChI Key: OOJGLSISAHOXOW-UHFFFAOYSA-N
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Description

2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster is a synthetic compound derived from L-homoserine, an amino acid involved in the biosynthesis of methionine and threonine. This compound is characterized by the presence of tert-butyl groups, which are commonly used in organic synthesis to protect functional groups during chemical reactions .

Preparation Methods

The synthesis of 2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent . The reaction is carried out under alkaline conditions to ensure the efficient formation of the Boc-protected amino acid derivative . The general reaction conditions include:

    Reagents: Di-tert-butyl dicarbonate, L-homoserine

    Solvents: Dichloromethane, methanol

    Conditions: Alkaline medium, typically using a base such as sodium hydroxide or potassium carbonate

    Temperature: Room temperature to slightly elevated temperatures

Chemical Reactions Analysis

2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butyl groups can be selectively removed under acidic conditions to yield the free amino acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc-protected groups.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis due to its protected amino and hydroxyl groups.

    Biology: Serves as a precursor in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino and hydroxyl functionalities during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino acid can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster is unique due to its dual protection of both the amino and hydroxyl groups. Similar compounds include:

    Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amino groups in various amino acids.

    N-tert-butoxycarbonyl-3-iodotyrosine ester: Another Boc-protected amino acid derivative used in peptide synthesis.

These compounds share the common feature of Boc protection but differ in their specific functional groups and applications.

Properties

Molecular Formula

C18H33NO7

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate

InChI

InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3

InChI Key

OOJGLSISAHOXOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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